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Compound of Interest

5-Phenyl-thieno[2,3-d]pyrimidine-
4-thiol

Cat. No.: B067949

Compound Name:

An In-depth Technical Guide to 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: Structure,
Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 5-Phenyl-thieno[2,3-
d]pyrimidine-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry.
The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, recognized as a
bioisostere of purines and quinazolines, and is foundational to numerous therapeutic agents.[1]
This document details the molecular structure, physicochemical properties, spectroscopic
characteristics, and a validated synthetic pathway for the title compound. Furthermore, it
explores its chemical reactivity, potential for derivatization, and the broad biological significance
of this class of molecules, positioning it as a valuable scaffold for drug discovery and
development professionals.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged
Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered
substantial attention from researchers due to its structural similarity to endogenous purine
bases found in DNA and RNA.[2][3] This bioisosteric relationship allows thieno[2,3-d]pyrimidine
derivatives to interact with a wide array of biological targets, often acting as competitive
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inhibitors for enzymes that process purine substrates. Consequently, this scaffold is associated
with a diverse range of pharmacological activities, including anticancer, anti-inflammatory,
antimicrobial, antiviral, and central nervous system (CNS) protective properties.[2][3] The
versatility of this core structure makes it a cornerstone in the design of novel therapeutic
agents, particularly kinase inhibitors and other targeted therapies.[1]

Molecular Structure and Physicochemical
Properties

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol is characterized by a tricyclic system where a
thiophene ring is fused to a pyrimidine ring, with a phenyl substituent at position 5. A critical
structural feature is the tautomerism between the thiol and thione forms at position 4. The
IUPAC name, 5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione, suggests that the thione tautomer
is the predominant form, at least in the solid state.[4] This equilibrium is a key determinant of
the molecule's reactivity and potential for hydrogen bonding.

Thiol-Thione Tautomerism

Caption: Thiol-Thione tautomerism of the title compound.

Physicochemical Data Summary

The fundamental properties of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol are summarized in
the table below, based on data from public chemical databases.[4][5]
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Property Value Source
CAS Number 182198-89-6 [4]
Molecular Formula C12HsN:2S2 [4]
Molecular Weight 244.34 g/mol [5]

5-phenyl-3H-thieno[2,3-
IUPAC Name o ) [4]
d]pyrimidine-4-thione

Monoisotopic Mass 244.0129 Da [6]

XLogP3 (Predicted) 2.9 [6]
C1=CC=C(C=C1)C2=CSC3=C

SMILES [6]
2C(=S)NC=N3
LNOFOMVIGAWPSJ-

InChiKey [4]

UHFFFAOYSA-N

Spectroscopic Profile

While experimentally derived spectra for this specific molecule are not readily available in the
cited literature, a reliable spectroscopic profile can be predicted based on the known spectra of
analogous thieno[2,3-d]pyrimidine derivatives.[7][8]

Predicted *H-NMR Spectrum (in DMSO-de, 400 MHZ)

e 012.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidine
ring in the thione tautomer. Its chemical shift can be variable and it is D20 exchangeable.

e 0 8.5 ppm (s, 1H): A sharp singlet attributed to the proton at position 2 of the pyrimidine ring
(N=CH-N).

e 0 7.4-7.8 ppm (m, 6H): A complex multiplet region integrating to six protons, corresponding
to the five protons of the C5-phenyl ring and the single proton on the thiophene ring (H6).

o Rationale: The chemical shifts are inferred from similar structures. For instance, the parent
Thieno[2,3-d]pyrimidin-4-one shows an NH proton at 6 8.12 ppm and aromatic protons
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between 7.26-7.99 ppm.[7] The deshielding effect of the phenyl group and the thione
functionality would shift these signals downfield.

Predicted Infrared (IR) Spectrum (KBr Pellet)

e ~3200-3100 cm~1 (N-H stretch): A broad to medium absorption band characteristic of the N-
H stretching vibration in the pyrimidine ring.

e ~3100-3000 cm~t (Aromatic C-H stretch): Multiple weak to medium sharp bands
corresponding to the C-H stretching of the phenyl and heterocyclic rings.

e ~1620-1580 cm~1 (C=N, C=C stretch): Strong absorptions from the stretching vibrations of
the pyrimidine and phenyl rings.

e ~1250-1100 cm~1 (C=S stretch): A strong band characteristic of the thiocarbony! (thione)
group. This is a key diagnostic peak confirming the predominant tautomer.

Synthesis and Mechanistic Insights

The synthesis of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol is logically approached via a multi-
step sequence, beginning with the construction of the core thiophene ring, followed by the
annulation of the pyrimidine ring. This strategy provides high yields and versatility.

Synthetic Workflow Diagram

Click to download full resolution via product page

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene (Intermediate 2)
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This step utilizes the well-established Gewald aminothiophene synthesis, a three-component
reaction that efficiently constructs polysubstituted 2-aminothiophenes.[9][10]

o Rationale: The reaction begins with a Knoevenagel condensation between an aldehyde (or
ketone) and an active methylene compound (malononitrile).[9] The resulting adduct then
reacts with elemental sulfur in the presence of a base, leading to cyclization and
aromatization to form the thiophene ring.[11]

e Procedure:

o To a solution of benzylidene malononitrile (1) (10 mmol) in ethanol (30 mL), add elemental
sulfur (12 mmol).

o Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol), to the
suspension.

o Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature. The product often
precipitates from the solution.

o Collect the solid by filtration, wash with cold ethanol to remove impurities, and dry under
vacuum to yield 2-amino-3-cyano-4-phenylthiophene (2).

Step 2: Synthesis of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 3)

The 2-aminonitrile intermediate is a versatile precursor for the formation of the fused pyrimidine
ring.

» Rationale: Heating a 2-amino-3-cyanothiophene with formic acid or formamide is a standard
and direct method for cyclization to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[7]

e Procedure:

o Suspend 2-amino-3-cyano-4-phenylthiophene (2) (5 mmol) in an excess of formic acid (15
mL).
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o Heat the mixture to reflux for 6-8 hours.
o After cooling, pour the reaction mixture into ice-cold water.

o The resulting precipitate is collected by filtration, washed thoroughly with water to
neutralize any remaining acid, and dried.

o Recrystallization from a suitable solvent like ethanol or acetic acid affords pure 5-Phenyl-
3H-thieno[2,3-d]pyrimidin-4-one (3).

Step 3: Thionation to 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (4)
The final step involves the conversion of the carbonyl group at position 4 to a thiocarbonyl.

» Rationale: Lawesson's reagent is a widely used and effective thionating agent for converting
amides and lactams into their corresponding thioamides and thiolactams. The reaction
proceeds via a four-membered ring intermediate.

e Procedure:

o Dissolve 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3) (2 mmol) in anhydrous toluene or
dioxane (20 mL).

o Add Lawesson's reagent (1.2 mmol, 0.6 equivalents) to the solution.

o Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor
the reaction by TLC.

o After cooling, concentrate the solvent under reduced pressure.

o Purify the crude residue using column chromatography on silica gel to obtain the final
product, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (4).

Chemical Reactivity and Derivatization

The 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol scaffold possesses several reactive sites
amenable to chemical modification for the development of compound libraries and structure-
activity relationship (SAR) studies.
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o S-Alkylation: The thiol/thione group at position 4 is the most prominent reactive handle. It can
be readily alkylated using various alkyl halides under basic conditions to yield a diverse
range of 4-(alkylthio) derivatives. This modification is crucial for modulating lipophilicity and
exploring interactions within protein binding pockets.

e N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine ring, particularly N3, can be
targeted for alkylation or acylation, although this may be less facile than S-alkylation.

o Aromatic Substitution: The phenyl ring at position 5 is amenable to electrophilic aromatic
substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro,
methoxy groups) to probe electronic and steric effects on biological activity.

Biological Significance and Therapeutic Potential

The thieno[2,3-d]pyrimidine core is a validated scaffold for targeting a multitude of enzymes
and receptors. Derivatives have shown potent activity in several therapeutic areas:

e Anticancer Agents: Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized
and evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor
Receptor (EGFR) and Phosphoinositide 3-kinase (P13K), which are critical in cancer cell
proliferation and survival.[12][13]

» Anti-inflammatory Agents: Compounds based on this scaffold have demonstrated significant
anti-inflammatory properties, likely through the inhibition of inflammatory mediators.[2]

» Antimicrobial and Antiviral Activity: The structural resemblance to nucleobases makes these
compounds candidates for inhibiting microbial or viral enzymes involved in nucleic acid
synthesis.[3]

The title compound, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol, represents a key intermediate
and a foundational structure for the exploration of these therapeutic avenues. Its strategic
derivatization holds the potential to yield novel drug candidates with enhanced potency and
selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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